(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is a chemical compound with the molecular formula C17H19NO and a molecular weight of 253.35 g/mol. It appears as a white to faintly yellow crystalline powder, with a melting point of approximately 78 °C . This compound is classified as a diarylmethane and is known for its chiral properties, which contribute to its unique biological activities and applications in organic synthesis.
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol acts as a Lewis acid catalyst. The Lewis acidity arises from the vacant orbital on the aluminum atom in the Lewis acid complex formed between the catalyst and a Lewis acid activator like Al(OEt)3. This complex interacts with the carbonyl group of a reactant molecule, activating it towards nucleophilic attack. Due to the chirality of the catalyst, the interaction with one enantiomer of the reactant can be more favorable compared to the other, leading to the selective formation of a specific enantiomer in the product.
The detailed mechanistic pathways for specific reactions catalyzed by (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol can be found in the literature related to those reactions.
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is considered a mild irritant. It can cause skin and eye irritation upon contact.
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is primarily valued for its ability to induce asymmetric catalysis. As a chiral catalyst, it can influence the outcome of a chemical reaction, favoring the formation of one specific enantiomer (mirror image) of a product molecule over the other. This characteristic makes it a valuable tool in the synthesis of various optically active compounds, which are crucial in many fields, including:
Beyond its general use in asymmetric catalysis, (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has been employed in the synthesis of various specific compounds, including:
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is primarily utilized in the preparation of oxazaborolidines for the borane-mediated asymmetric reduction of ketones. This reaction is significant in synthetic organic chemistry, particularly for producing chiral alcohols from ketones . The compound can also participate in various coupling reactions, such as those involved in the Suzuki reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis .
The compound exhibits notable biological activity, including potential amphetamine-like effects. It has been studied for its interactions with various biological targets, suggesting possible applications in pharmacology and medicinal chemistry . Additionally, its chiral nature allows it to exhibit different biological effects compared to its enantiomers, making it an interesting subject for further research in drug development.
Several methods exist for synthesizing (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Common approaches include:
These methods highlight the versatility of this compound in synthetic organic chemistry.
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has several applications:
Studies have indicated that (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol interacts with multiple biological systems. Its amphetamine-like effects suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine . Further research into its pharmacodynamics and pharmacokinetics could elucidate its mechanisms of action and therapeutic potential.
Several compounds share structural similarities with (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. These include:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | Diarylmethane with pyrrolidine structure | Exhibits amphetamine-like effects |
(S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | Enantiomer of (R) form | Different biological activity |
Diphenylprolinol | Chiral catalyst similar structure | Used extensively in asymmetric synthesis |
(R)-1-Diphenylprolinol | Related diphenyl derivative | Catalytic applications |
This comparison illustrates the unique aspects of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol within its chemical class and highlights its significance in both synthetic and biological contexts.
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is a chiral β-amino alcohol that emerged as a pivotal scaffold in asymmetric organocatalysis. Its development traces back to early synthetic routes involving proline derivatives. Key milestones include:
Synthesis from Proline Derivatives: The compound is synthesized via protection/deprotection strategies. A notable method involves converting L-proline to its N-ethoxycarbonyl derivative, followed by Grignard addition and alkaline hydrolysis. This three-step process yields the chiral β-amino alcohol with optical purity confirmed via X-ray crystallography.
Corey’s Contributions: In the 1980s, E.J. Corey pioneered its use in enantioselective reductions. By reacting (R)-α,α-diphenyl-2-pyrrolidinemethanol with borane, he generated oxazaborolidine catalysts for ketone reductions. This work laid the foundation for the Corey–Bakshi–Shibata (CBS) reduction, a cornerstone of asymmetric synthesis.
Variants and Analogues: Structural diversification began with aryl substitutions. Table 1 illustrates the impact of varying substituents on reaction yields and enantiomeric excess (e.e.) in Grignard additions to proline derivatives:
Entry | R Group | Yield (%) | e.e. (%) |
---|---|---|---|
1 | Phenyl | 73 | 99.4 |
2 | 4-Fluorophenyl | 89 | – |
3 | 4-Chlorophenyl | 59 | – |
4 | 4-Methylphenyl | 57 | – |
5 | 4-(CF₃)-Phenyl | 46 | – |
Data adapted from Grignard reagent additions to proline derivatives.
The compound’s utility spans catalytic enantioselective reductions and beyond:
CBS Reduction: The oxazaborolidine catalyst derived from (R)-α,α-diphenyl-2-pyrrolidinemethanol enables enantioselective reductions of prochiral ketones. For example, acetophenone derivatives are reduced to alcohols with >99% e.e. via borane-mediated reactions. Mechanistic studies reveal that the catalyst’s boron atom activates the ketone carbonyl, while the diphenyl group induces facial selectivity.
Applications Beyond Reduction:
Industrial Relevance: The CBS reduction is scalable, with applications in pharmaceutical synthesis. For instance, it is used to produce intermediates for antipsychotic drugs.
Structural modifications have expanded its catalytic scope:
Silyl-Ether Derivatives: Introducing a trimethylsilyl (TMS) group enhances solubility and activity. These derivatives catalyze Michael additions with higher turnover frequencies and broader substrate compatibility.
Diamine Analogues: Replacing the hydroxyl group with azides or amines generates bifunctional catalysts. While less effective than the parent compound, these analogues offer insights into reaction mechanisms.
Aryl Substitution Effects: The diphenyl moiety’s electronic and steric properties are critical. Electron-withdrawing groups (e.g., CF₃) reduce yields but may enhance selectivity in specific reactions.
(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol represents a chiral organic compound characterized by its distinctive molecular architecture and absolute stereochemistry [1] [2]. The compound possesses the molecular formula C₁₇H₁₉NO with a molecular weight of 253.34 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this enantiomerically pure substance is 22348-32-9 [1] [2] [3].
The molecular structure features a five-membered pyrrolidine ring system bearing a tertiary carbinol center substituted with two phenyl groups [2] [6]. The stereochemical designation (R) indicates the absolute configuration at the chiral center C-2 of the pyrrolidine ring, which is determined according to the Cahn-Ingold-Prelog priority rules [2] [10]. This compound belongs to the class of diarylmethanes and is characterized as a chiral beta-amino alcohol derivative [2] [4].
The stereochemistry of the molecule is further defined by the specific rotation, which exhibits a positive value, hence the (+) designation in the compound name [1] [3]. The presence of both phenyl groups attached to the alpha-carbon relative to the pyrrolidine nitrogen creates a sterically hindered environment that significantly influences the compound's conformational properties [6] [17].
The compound exhibits characteristic thermal properties that are consistent across multiple analytical determinations. The melting point has been consistently reported in the range of 77-80°C, with some sources citing more specific values of 78°C [1] [5] [7] [8]. These values represent measurements conducted under standard atmospheric pressure conditions and serve as important identification parameters for the compound [7] [8].
The physical appearance of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is described as white to almost white powder or crystalline material [1] [5] [7]. The compound maintains its solid-state characteristics at room temperature (20°C) and exhibits stability under appropriate storage conditions [5] [7]. The crystalline nature of the material contributes to its handling properties and analytical characterization [5] [8].
Table 1: Basic Physical Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₇H₁₉NO | [1] [2] [3] |
Molecular Weight (g/mol) | 253.34 | [1] [2] [3] |
CAS Number | 22348-32-9 | [1] [2] [3] |
Physical State (20°C) | Solid | [1] [5] [7] |
Appearance | White to almost white powder to crystal | [1] [5] [7] |
Crystal System | Orthorhombic | [17] |
Space Group | P2₁2₁2₁ | [17] |
The solubility characteristics of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol demonstrate typical behavior for organic compounds containing both hydrophobic aromatic systems and polar functional groups [1] [5] [7]. In chloroform, the compound exhibits excellent solubility, appearing almost transparent in solution [1] [5] [7]. This high solubility in chlorinated solvents reflects the compound's organic nature and the favorable interactions between the aromatic systems and the solvent [5] [7].
The aqueous solubility of the compound is significantly limited, with calculated values indicating very slight solubility of approximately 0.51 g/L at 25°C [9]. This limited water solubility is consistent with the predominant hydrophobic character imparted by the two phenyl substituents [9]. The compound also demonstrates solubility in other organic solvents commonly used in synthetic and analytical chemistry [6] [25].
Table 2: Solubility and Physical Properties
Property | Value | Conditions | Reference |
---|---|---|---|
Solubility in Chloroform | Almost transparent | Visual observation | [1] [5] [7] |
Solubility in Water | Very slightly soluble (0.51 g/L) | 25°C, calculated | [9] |
Density (g/cm³) | 1.0078-1.128 | Rough estimate | [3] [22] |
Refractive Index | +58° (C=2, MeOH) | c=2 in methanol | [5] [7] |
pKa | 13.15±0.29 | Predicted | [3] [11] |
Vapor Pressure (mmHg at 25°C) | 1.67×10⁻⁷ | 25°C | [22] |
The optical activity of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol serves as a fundamental characteristic for its identification and purity assessment [1] [3] [5]. The specific rotation [α]₂₀/D has been measured as +69° when determined in chloroform at a concentration of 3 g/100 mL [1] [3]. Alternative measurements in methanol report values of +58° at a concentration of 2 g/100 mL [5] [7].
Table 3: Thermal and Optical Properties
Property | Value | Conditions/Solvent | Reference |
---|---|---|---|
Melting Point (°C) | 77-80 | Literature | [1] [3] [5] [7] |
Boiling Point (°C) | 396.54 (estimate) | Rough estimate | [3] [22] |
Specific Rotation [α]₂₀/D | +69° (c=3, CHCl₃) | c=3 in chloroform | [1] [3] |
Optical Purity (%ee) | ≥99.5 | LC determination | [5] [7] |
Flash Point (°C) | 133.3 | Calculated | [22] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol through both proton and carbon-13 analysis [12] [13]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule [12] [13].
The aromatic region typically displays signals for the ten phenyl protons appearing as complex multiplets in the range of 7.13-7.60 parts per million [17]. The pyrrolidine ring protons appear as multiplets in the aliphatic region, with the methylene protons of the ring system showing characteristic coupling patterns [13] [17]. The carbinol proton attached to the chiral center exhibits a distinctive chemical shift and coupling pattern that confirms the molecular connectivity [13] [17].
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the expected downfield region and aliphatic carbons from the pyrrolidine ring appearing upfield [12] [13]. The quaternary carbon bearing the hydroxyl group and phenyl substituents displays a characteristic chemical shift that serves as a diagnostic feature [12] [13].
Infrared spectroscopy of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol reveals characteristic absorption bands that confirm the presence of key functional groups [14] [17]. The hydroxyl group exhibits a broad absorption band around 3344 cm⁻¹, which is characteristic of the tertiary alcohol functionality [17]. This band may show hydrogen bonding interactions depending on the sample preparation and concentration [17].
The aromatic carbon-carbon stretching vibrations appear in the region around 1490 cm⁻¹, confirming the presence of the phenyl substituents [17]. Additional bands at 2957 cm⁻¹ correspond to aliphatic carbon-hydrogen stretching vibrations from the pyrrolidine ring system [17]. The fingerprint region below 1500 cm⁻¹ contains multiple bands at 1393, 751, and 706 cm⁻¹ that provide detailed structural information [17].
Mass spectrometric analysis of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol provides molecular weight confirmation and fragmentation pattern information [12]. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the molecular weight of the compound [12]. Under electron impact ionization conditions at 75 electron volts, the compound exhibits characteristic fragmentation patterns [12].
The base peak in the mass spectrum appears at mass-to-charge ratio 70, representing a significant fragment ion [12]. Additional prominent fragment ions are observed at mass-to-charge ratios 105, 152, 182, 234, and 235, which correspond to various structural fragments resulting from the cleavage of specific bonds within the molecule [12]. The fragmentation pattern at mass-to-charge ratio 105 likely corresponds to a substituted tropylium ion derived from the phenyl groups [12].
The mass spectral data have been catalogued with source temperature conditions of 150°C and sample temperature of 120°C under direct insertion probe conditions [12]. These standardized conditions provide reproducible fragmentation patterns for identification and analytical purposes [12].
Single crystal X-ray diffraction analysis of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has provided detailed three-dimensional structural information [17]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, confirming its chiral nature through the absence of inversion symmetry [17]. The unit cell parameters have been precisely determined as a = 8.9000(18) Å, b = 9.2405(18) Å, and c = 16.671(3) Å [17].
The unit cell volume of 1371.1(5) ų accommodates four molecules (Z = 4) with a calculated density of 1.227 g cm⁻³ [17]. Data collection was performed at 113(2) K using molybdenum Kα radiation (λ = 0.71073 Å), yielding high-quality diffraction data [17]. The structure refinement converged to final reliability factors of R₁ = 0.0335 and wR₂ = 0.0707, indicating excellent structural determination [17].
The molecular structure determination confirms the absolute configuration and provides precise bond lengths and angles [17]. The absolute structure parameter of -1.6(17) validates the (R)-configuration assignment [17]. Cambridge Crystallographic Data Centre deposition number 741092 provides access to the complete structural data [17].
Table 4: X-ray Crystallographic Data
Parameter | Value | Reference |
---|---|---|
Unit Cell Dimensions a (Å) | 8.9000(18) | [17] |
Unit Cell Dimensions b (Å) | 9.2405(18) | [17] |
Unit Cell Dimensions c (Å) | 16.671(3) | [17] |
Volume (ų) | 1371.1(5) | [17] |
Z | 4 | [17] |
Calculated Density (g/cm³) | 1.227 | [17] |
Temperature (K) | 113(2) | [17] |
R₁ | 0.0335 | [17] |
wR₂ | 0.0707 | [17] |
The solid-state conformation of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol reveals important structural features that influence its chemical behavior [17]. The pyrrolidine ring adopts an envelope conformation with the nitrogen atom positioned outside the plane defined by the four carbon atoms [17]. The torsion angle C(1)-C(2)-C(3)-C(4) of -7.3(3)° indicates minimal deviation from planarity for the carbon framework [17].
Key bond lengths include the hydroxyl carbon-oxygen distance O(1)-C(5) of 1.430(2) Å and nitrogen-carbon bonds N(1)-C(1) and N(1)-C(4) of 1.465(3) Å and 1.473(2) Å, respectively [17]. Bond angles within the pyrrolidine ring, such as C(1)-N(1)-C(4) at 106.85(17)° and N(1)-C(4)-C(5) at 108.20(15)°, reflect the five-membered ring geometry [17].
The molecular packing reveals intramolecular hydrogen bonding between the hydroxyl group and the pyrrolidine nitrogen with a distance O(1)-H(1)...N(1) of 2.719(2) Å and angle of 116.3° [17]. This hydrogen bonding interaction stabilizes the molecular conformation and may influence the compound's reactivity patterns [17]. The nitrogen atom's proximity to the hydroxyl group facilitates coordination interactions that are important for its chemical applications [17].
Table 5: Selected Bond Lengths and Angles
Bond/Angle | Value | Reference |
---|---|---|
O(1)-C(5) | 1.430(2) Å | [17] |
N(1)-C(1) | 1.465(3) Å | [17] |
N(1)-C(4) | 1.473(2) Å | [17] |
C(1)-N(1)-C(4) | 106.85(17)° | [17] |
N(1)-C(4)-C(5) | 108.20(15)° | [17] |
C(1)-C(2)-C(3)-C(4) (torsion) | −7.3(3)° | [17] |